Product packaging for 3,4-Dimethylpyrrolidine hydrochloride(Cat. No.:CAS No. 742100-61-4)

3,4-Dimethylpyrrolidine hydrochloride

Cat. No.: B109353
CAS No.: 742100-61-4
M. Wt: 135.63 g/mol
InChI Key: NENQMVAHTAYJTP-UHFFFAOYSA-N
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Description

3,4-Dimethylpyrrolidine hydrochloride is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The saturated pyrrolidine ring is a privileged scaffold in pharmaceuticals, valued for its sp3-hybridization which allows for extensive three-dimensional exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of drug candidates . This scaffold is found in numerous FDA-approved drugs and bioactive molecules across therapeutic areas, including oncology, neurology, and cardiology . Researchers utilize this and related pyrrolidine compounds as key synthetic intermediates in the design and development of novel therapeutic agents. The structure is particularly relevant for creating enantioselective ligands that target stereospecific proteins, such as G-protein coupled receptors (GPCRs), which can lead to compounds with high target selectivity and an optimized biological profile . The dimethyl substitution on the pyrrolidine ring allows for the strategic investigation of steric factors and conformational control, which are critical elements in structure-activity relationship (SAR) studies to enhance potency and selectivity . Its applications extend to serving as a building block in the synthesis of potential treatments for neuropsychiatric disorders, where pyrrolidine-based molecules have shown promise as selective receptor antagonists and allosteric modulators . This product is intended for research purposes such as hit-to-lead optimization, method development, and synthetic chemistry. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClN B109353 3,4-Dimethylpyrrolidine hydrochloride CAS No. 742100-61-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENQMVAHTAYJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630510
Record name 3,4-Dimethylpyrrolidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742100-61-4
Record name 3,4-Dimethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylpyrrolidine hydrochloride
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Advanced Synthetic Methodologies for 3,4 Dimethylpyrrolidine Hydrochloride and Its Isomers

Stereoselective Approaches to Dimethylpyrrolidine Ring Formation

The synthesis of stereochemically defined 3,4-dimethylpyrrolidines presents a significant challenge due to the need to control the relative and absolute configuration of the two stereocenters. Various stereoselective strategies have been developed to address this, which can be broadly categorized into diastereoselective and enantioselective methodologies.

Diastereoselective Synthesis of Dimethylpyrrolidine Cores

Diastereoselective synthesis aims to control the relative stereochemistry of the two methyl groups, leading to either cis- or trans-3,4-dimethylpyrrolidine. One common approach involves the use of substrate-controlled reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization.

For instance, the diastereoselective synthesis of 2,5-disubstituted pyrrolidines has been achieved with high levels of control, and these methods can be conceptually extended to 3,4-disubstituted systems. A notable example is the copper-promoted intramolecular aminooxygenation of alkenes, which has been shown to produce 2,5-cis-pyrrolidines with excellent diastereoselectivity (>20:1 dr) and in high yields (76–97%). This method's success in controlling the stereochemistry at the 2 and 5 positions suggests its potential applicability for controlling the 3 and 4 positions with appropriately substituted precursors.

Another powerful strategy is the use of [3+2] cycloaddition reactions. The reaction between azomethine ylides and alkenes is a well-established method for constructing the pyrrolidine (B122466) ring and can generate multiple stereocenters with high stereocontrol. The stereoselectivity of these reactions is often influenced by the choice of catalyst and the nature of the substituents on both the azomethine ylide and the dipolarophile.

Starting MaterialReagents and ConditionsProductDiastereomeric Ratio (dr)Yield
α-Substituted 4-pentenyl sulfonamidesCopper(II) promoter2,5-cis-pyrrolidines>20:176–97%
γ-Substituted 4-pentenyl sulfonamidesCopper(II) promoter2,3-trans-pyrrolidines~3:1Moderate

Enantioselective Methodologies for Chiral Dimethylpyrrolidines

Enantioselective synthesis focuses on controlling the absolute stereochemistry of the methyl groups, leading to a specific enantiomer of the desired isomer. This is often achieved through the use of chiral catalysts, chiral auxiliaries, or chiral starting materials from the chiral pool.

A prominent enantioselective method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This approach is highly atom-economical and can create up to four new contiguous stereocenters. The development of a wide array of chiral metal catalysts and organocatalysts has significantly advanced the efficiency and scope of this reaction researchgate.net. For example, the use of Cu(I) or Ag(I) catalysts with specific chiral ligands can lead to either the exo or endo cycloadduct with high stereoselectivity, depending on the reaction conditions researchgate.net.

Biocatalysis has also emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. Transaminases have been employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high analytical yields (up to 90%) and excellent enantiomeric excesses (up to >99.5%) for both enantiomers. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Catalytic SystemReaction TypeProduct StereochemistryKey Features
Chiral Cu(I) or Ag(I) complexes1,3-Dipolar CycloadditionHigh enantioselectivity for exo or endo productsCatalyst-controlled stereoselectivity
TransaminasesAsymmetric amination/cyclizationAccess to both (R) and (S) enantiomersHigh enantiomeric excess (>99.5%)

Cyclization Reactions in Pyrrolidine Synthesis

The construction of the pyrrolidine ring is the cornerstone of any synthetic route towards 3,4-dimethylpyrrolidine (B1610739) hydrochloride. Various cyclization strategies have been developed, with condensation reactions and intramolecular hydroamination being particularly significant.

Condensation Reactions for Pyrrolidine Ring Construction

Condensation reactions provide a direct and efficient way to form the pyrrolidine ring by bringing together two or more components in a single step or a one-pot sequence. A classic example is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of 3,4-dimethylpyrrolidine, this would involve the condensation of 3,4-dimethyl-1,6-hexanedial or a related diketone with an amine.

More recently, iridium-catalyzed transfer hydrogenation has been utilized for the successive reductive amination of diketones with anilines to produce N-aryl-substituted pyrrolidines in good to excellent yields researchgate.net. This method demonstrates the potential for forming the pyrrolidine ring through a condensation-reduction sequence researchgate.net.

The Biginelli-like reaction, which is a multicomponent reaction, has been explored for the synthesis of dihydropyrimidinones, and analogous strategies could be envisioned for pyrrolidine synthesis by employing suitable starting materials. These reactions often offer high atom economy and operational simplicity.

Intramolecular Hydroamination Strategies for Nitrogen Heterocycle Formation

Intramolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule, is a highly atom-economical method for the synthesis of nitrogen heterocycles, including pyrrolidines. This reaction can be catalyzed by a variety of metals, including early and late transition metals, as well as Brønsted and Lewis acids.

Iron(III)-catalyzed intramolecular hydroamination of α-substituted amino alkenes has been shown to be a highly efficient and diastereoselective method for the synthesis of trans-2,5-disubstituted pyrrolidines chemrxiv.org. This methodology, which utilizes readily available starting materials from L-α-amino acids and sustainable iron catalysts, highlights the power of intramolecular hydroamination in controlling stereochemistry chemrxiv.org.

Furthermore, gold-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines has been achieved through a tandem intramolecular alkyne hydroamination/iminium formation/reduction sequence. A key feature of this method is the ability to switch the stereochemical outcome by simply changing the nitrogen protecting group.

The "borrowing hydrogen" methodology, typically catalyzed by iridium(III) complexes, has been successfully applied to the synthesis of 3-pyrrolidinols from 1,2,4-butanetriol and primary amines. This process involves the temporary oxidation of an alcohol to an aldehyde, which then undergoes condensation with the amine, followed by intramolecular cyclization and reduction.

CatalystSubstrateProductKey Features
Iron(III) saltsα-Substituted amino alkenestrans-2,5-Disubstituted pyrrolidinesHigh diastereoselectivity
Gold catalystsAmino alkynes2,5-Disubstituted pyrrolidinesStereodivergent, controlled by N-protecting group
Iridium(III) complexes1,2,4-Butanetriol and primary amines3-PyrrolidinolsBorrowing hydrogen methodology

Post-Cyclization Modifications and Derivatization of Pyrrolidine Systems

Once the 3,4-dimethylpyrrolidine core has been synthesized, further modifications and derivatizations can be performed to introduce additional functionality and to synthesize a diverse range of target molecules. These post-cyclization transformations can occur at the nitrogen atom or at the substituents on the pyrrolidine ring.

A common modification is the N-functionalization of the pyrrolidine. For N-aryl-substituted pyrrolidines, the aryl group can be introduced during the initial cyclization or in a subsequent step. For instance, the reductive amination of diketones with anilines directly yields N-aryl pyrrolidines researchgate.net. Alternatively, the nitrogen of a pre-formed pyrrolidine can be arylated or alkylated using various cross-coupling reactions or standard alkylation procedures.

Functional groups on the pyrrolidine ring can also be manipulated. For example, a hydroxyl group, as in the 3-pyrrolidinols synthesized via the borrowing hydrogen methodology, can be further functionalized. It can be converted to other functional groups, such as halides or azides, for subsequent substitution reactions, or it can be used as a handle for the attachment of other molecular fragments.

In some synthetic strategies, the pyrrolidine ring is formed with precursor functionalities that can be elaborated in later steps. For example, a photo-promoted ring contraction of pyridines with silylborane affords pyrrolidine derivatives bearing a silyl group, which can then be transformed through Tamao-Fleming oxidation to a hydroxyl group or removed via desilylation chemrxiv.org.

The versatility of the pyrrolidine scaffold allows for a wide range of derivatizations, making it a valuable building block in the synthesis of complex molecules.

Modification TypeReactionPurpose
N-FunctionalizationReductive amination with anilinesIntroduction of an N-aryl group
N-FunctionalizationAlkylation or arylationDiversification of the N-substituent
C-FunctionalizationConversion of a hydroxyl groupIntroduction of other functional groups
C-FunctionalizationTamao-Fleming oxidation of a silyl groupIntroduction of a hydroxyl group

Strategic Functionalization of Pyrrolidine Rings

The synthesis of 3,4-dimethylpyrrolidine, and specifically its cis and trans isomers, relies on strategic functionalization of the pyrrolidine ring or its precursors. A common and effective approach involves the catalytic hydrogenation of a substituted pyrrole (B145914) precursor. For instance, the reduction of 3,4-dimethylpyrrole over a rhodium catalyst, such as 5% Rh/Al2O3, can yield cis-3,4-dimethylpyrrolidine with high diastereoselectivity. This method is advantageous due to the availability of pyrrole starting materials and the often high stereocontrol exerted by the catalyst.

Another powerful strategy for constructing the 3,4-disubstituted pyrrolidine core is through [3+2] cycloaddition reactions. This approach involves the reaction of an azomethine ylide with an appropriately substituted alkene. The stereochemistry of the resulting pyrrolidine can be controlled by the geometry of the alkene and the nature of the substituents on both the ylide and the dipolarophile. While this method offers a high degree of flexibility in accessing a variety of substituted pyrrolidines, the synthesis of the specific 3,4-dimethyl substitution pattern requires careful selection of starting materials.

Furthermore, functionalization of pre-existing pyrrolidine rings at the C-3 and C-4 positions can be achieved through various organic transformations. These methods often involve the use of directing groups to control the regioselectivity and stereoselectivity of the functionalization. For example, a carboxylic acid group at the C-3 position can direct arylation to the C-4 position with a high degree of cis-selectivity. Subsequent removal of the directing group and reduction of other functionalities can then lead to the desired 3,4-dimethylpyrrolidine scaffold.

Below is a table summarizing various synthetic strategies for obtaining disubstituted pyrrolidines, which are analogous to the synthesis of 3,4-dimethylpyrrolidine.

Synthetic StrategyKey TransformationStereoselectivityReference
Catalytic HydrogenationReduction of a substituted pyrroleOften high, favoring the cis isomerGeneral knowledge from pyrrole chemistry
[3+2] CycloadditionReaction of an azomethine ylide with an alkeneDependent on reactants and conditionsGeneral cycloaddition principles
C-H FunctionalizationDirected arylation of a pyrrolidine ringHigh cis-selectivity with directing groupsRecent advances in C-H activation

Salt Formation Mechanisms: Hydrochloride Synthesis and Characterization

The conversion of the free base 3,4-dimethylpyrrolidine to its hydrochloride salt is a standard procedure to enhance its stability, crystallinity, and ease of handling. This acid-base reaction involves the protonation of the basic nitrogen atom of the pyrrolidine ring by hydrochloric acid.

The mechanism of salt formation is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the pyrrolidine acts as a Brønsted-Lowry base, accepting a proton (H+) from hydrochloric acid. This results in the formation of a positively charged ammonium (B1175870) ion (the pyrrolidinium (B1226570) ion) and a chloride anion (Cl-), which are held together by electrostatic attraction.

The synthesis of 3,4-dimethylpyrrolidine hydrochloride is typically achieved by treating a solution of the 3,4-dimethylpyrrolidine free base in an appropriate organic solvent (such as diethyl ether, ethanol, or dichloromethane) with a solution of hydrogen chloride (either as a gas dissolved in a solvent or as an aqueous solution). The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be isolated by filtration. For instance, a common laboratory procedure involves dissolving the amine in ether and adding a solution of HCl in ether dropwise until precipitation is complete.

Characterization of the resulting this compound is crucial to confirm its identity and purity. The following techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the compound. The protonation of the nitrogen atom leads to characteristic downfield shifts of the protons on the adjacent carbon atoms in the 1H NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the ammonium salt. A broad absorption band in the region of 2400-2800 cm-1 is characteristic of the N-H stretching vibration in an ammonium salt.

Melting Point Analysis: The melting point of the hydrochloride salt is a sharp, well-defined temperature, which serves as an indicator of its purity.

The table below provides a summary of the key characterization data for amine hydrochlorides.

Characterization TechniqueKey Observables for Hydrochloride Salt
1H NMR SpectroscopyDownfield shift of α-protons to the nitrogen atom.
13C NMR SpectroscopyShift in the chemical shifts of carbons adjacent to the nitrogen.
Infrared (IR) SpectroscopyBroad N-H stretching absorption in the 2400-2800 cm-1 region.
Melting PointSharp, well-defined melting point.

Chemical Reactivity and Transformation Pathways of 3,4 Dimethylpyrrolidine Hydrochloride

Electrophilic and Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen and Ring Carbons

The pyrrolidine nitrogen, in its free base form, possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. chemicalbook.com This nucleophilicity is central to many of its characteristic reactions. Studies on various substituted pyrrolidines have shown that their basicity and nucleophilicity are influenced by the nature and position of substituents on the ring. acs.orgnih.gov While the nucleophilic reactivity of pyrrolidines does not always correlate directly with their Brønsted basicity, the nitrogen atom is the primary site for reactions with electrophiles. nih.gov

Conversely, the carbon atoms of the pyrrolidine ring are generally not reactive towards nucleophiles unless activated by adjacent functional groups. However, they can undergo electrophilic substitution, particularly C-H functionalization, under specific catalytic conditions. The presence of the nitrogen atom can direct reactions to adjacent C-H bonds.

The oxidation of the pyrrolidine moiety, particularly in N-substituted derivatives, is a key transformation in organic synthesis. The oxidation of N-protected pyrrolidines can lead to the formation of N-acyliminium ions, which are valuable electrophilic intermediates for the synthesis of more complex molecules. nih.gov These intermediates can be trapped by various nucleophiles to introduce substituents at the α-carbon to the nitrogen.

Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) and iodosobenzene (B1197198) ((PhIO)n), have been used to achieve unique oxidations of carbamate-protected N-heterocycles like pyrrolidine. nih.gov For instance, the oxidation of N-protected pyrrolidines can yield α-functionalized products. Research has shown that these reactions can furnish α-hydroxy-β,β-dibromo functionalized N-isopropyloxy protected pyrrolidines. nih.gov

Oxidant/Reagent SystemSubstrate TypeProduct TypeReference
(PhIO)n / TMSN₃N-protected pyrrolidineα-azido pyrrolidine nih.gov
PhI(OAc)₂ / TMSBrN-isopropyloxy-pyrrolidineα-hydroxy-β,β-dibromo pyrrolidine nih.gov
tert-Butyl hypochlorite (B82951) / MeOHN-acyl pyrrolidineα-methoxy pyrrolidine nih.gov

This table presents data for generalized N-substituted pyrrolidines as analogues for the reactivity of the 3,4-dimethylpyrrolidine (B1610739) moiety.

The term "reduction" in the context of the already saturated 3,4-dimethylpyrrolidine ring typically refers to the transformation of functional groups that might be attached to the ring, rather than the reduction of the ring itself. However, a primary pathway to synthesize substituted pyrrolidines involves the reduction of substituted pyrroles. The heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can be fully reduced with high diastereoselectivity to yield functionalized pyrrolidines. nih.gov This process is significant as it can create multiple new stereocenters.

Reductive amination of diketones is another powerful method for constructing N-aryl-substituted pyrrolidines. nih.gov This process involves the reaction of a diketone with an amine to form a C=N intermediate, which is then reduced to create the C-N bond, furnishing the pyrrolidine ring. nih.gov

Reduction MethodPrecursorCatalyst/ReagentProduct
Catalytic HydrogenationSubstituted PyrroleRhodium-on-aluminaFunctionalized Pyrrolidine
Reductive AminationDiketone and AnilineIridium complex / HCOOHN-Aryl-substituted Pyrrolidine
Transfer HydrogenationTertiary AmideVaska's complex / TMDSPolysubstituted Pyrrolidine

This table outlines general synthetic routes to substituted pyrrolidines, as the core ring of 3,4-dimethylpyrrolidine is already in a reduced state.

The most common substitution reactions involving the pyrrolidine ring occur at the nitrogen atom due to its high nucleophilicity. chemicalbook.com The free base of 3,4-dimethylpyrrolidine readily reacts with electrophiles like alkyl halides and acyl halides to form N-substituted products. chemicalbook.com

Direct C-H substitution on the pyrrolidine ring is more challenging but can be achieved through modern synthetic methods. These reactions, often catalyzed by transition metals, allow for the functionalization of C-H bonds, which are typically unreactive. For example, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds can produce N-unprotected pyrrolidines with high regio- and diastereoselectivity. organic-chemistry.org Similarly, a synergistic approach using a nickel catalyst and benzaldehyde (B42025) enables the C(sp³)-H alkylation and arylation of amides. organic-chemistry.org

Reaction TypeReagentPosition of SubstitutionProduct
N-AlkylationAlkyl HalideNitrogenN-Alkyl-3,4-dimethylpyrrolidine
N-AcylationAcyl HalideNitrogenN-Acyl-3,4-dimethylpyrrolidine
C-H AminationAryl AzideRing CarbonC-Amino-pyrrolidine derivative
C-H ArylationAryl HalideRing CarbonC-Aryl-pyrrolidine derivative

This table illustrates common substitution patterns for the pyrrolidine scaffold.

Complexation and Coordination Chemistry Involving Dimethylpyrrolidine Ligands

The nitrogen atom of 3,4-dimethylpyrrolidine, with its available lone pair of electrons, allows it to act as a ligand in coordination chemistry. Ligands are molecules or ions that donate a pair of electrons to a central metal atom or ion to form a coordination complex. nih.gov Pyrrolidine and its derivatives are classified as monodentate ligands, meaning they bind to the metal center through a single atom (the nitrogen).

Pyrrolidine derivatives are known to form stable complexes with a variety of transition metals, including iron, copper, nickel, palladium, and ruthenium. nih.govnih.govresearchgate.net The formation of these complexes involves the donation of the nitrogen's lone pair into a vacant orbital of the metal ion, forming a coordinate covalent bond. The steric and electronic properties of the pyrrolidine ligand, influenced by substituents like the methyl groups in 3,4-dimethylpyrrolidine, can affect the stability, structure, and reactivity of the resulting metal complex.

For example, iron dipyrrinato complexes have been used as catalysts where the ancillary ligands, which can be related to pyrrolidine structures, play a crucial role in the catalyst's performance and selectivity. nih.gov Similarly, copper complexes with various nitrogen-containing ligands are widely studied for their catalytic activity.

Metal CenterLigand TypeTypical GeometryApplication Area
Iron (Fe)Dipyrrinato/Pyrrolidine-likeTetrahedral/OctahedralCatalysis (C-H Amination)
Copper (Cu)Bisoxazoline/Pyrrolidine-derivedSquare Planar/TetrahedralCatalysis (Radical Relay)
Palladium (Pd)Biarylphosphine/AmineSquare PlanarCross-Coupling Reactions
Ruthenium (Ru)Porphyrin/Pyrrole-basedOctahedralOxidation Catalysis

This table provides examples of transition metal complexes involving nitrogen heterocycle ligands analogous to dimethylpyrrolidine.

Metal complexes featuring pyrrolidine-based ligands are instrumental as catalysts in a wide array of organic transformations, most notably in C-H amination reactions. nih.gov C-H amination is a powerful strategy for forming C-N bonds directly from C-H bonds, offering an atom-economical route to nitrogen-containing molecules. nih.gov

Iron and copper complexes have shown significant promise in this area. For instance, iron dipyrrin (B1230570) complexes can catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines through a C-H amination process. nih.gov In these systems, the ligand framework, which can be sterically tuned, is critical for controlling the stereoselectivity of the reaction. nih.gov Similarly, copper-catalyzed strategies have been developed for the δ C-H (hetero)arylation of sulfonamides, which proceeds via an intramolecular hydrogen atom transfer by a nitrogen-centered radical, showcasing the utility of metal-amine complexes in directing reactivity to remote C-H bonds.

Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization of the 3,4-dimethylpyrrolidine core is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of new compounds. By systematically modifying the structure and studying the resulting effects on biological activity, researchers can identify the key molecular features responsible for a desired therapeutic effect. The methyl groups at the 3 and 4 positions provide a specific stereochemical and lipophilic character, and further modifications typically occur at the nitrogen atom of the pyrrolidine ring.

The synthesis of amide derivatives is a common and straightforward method for elaborating the 3,4-dimethylpyrrolidine scaffold. The secondary amine of the pyrrolidine ring can be readily acylated by reacting it with a variety of carboxylic acids or their activated derivatives (such as acid chlorides or anhydrides) to form a stable amide bond. These reactions are fundamental in building a library of compounds for SAR studies, allowing for the introduction of a wide range of substituents to probe interactions with biological targets. nih.govnih.gov

A frequently used method for forming these amide linkages involves the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP) facilitate the reaction between the pyrrolidine's amine and a carboxylic acid under mild conditions. ajchem-a.com This approach is versatile and allows for the coupling of various carboxylic acids, including those bearing additional functional groups or aromatic rings. The synthesis typically involves reacting 3,4-dimethylpyrrolidine with the desired carboxylic acid in an appropriate solvent with the coupling reagents. ajchem-a.com

The resulting amide derivatives can be designed to explore how different properties—such as size, lipophilicity, and hydrogen bonding potential—of the appended group influence biological activity. For instance, in the development of enzyme inhibitors, different aromatic and heterocyclic carboxylic acids can be coupled to the pyrrolidine nitrogen to optimize binding within the enzyme's active site. nih.govrsc.org

Table 1: General Synthesis of Amide Derivatives
Reactant 1Reactant 2Coupling Agent/ConditionsProduct TypePurpose in SAR Studies
3,4-DimethylpyrrolidineCarboxylic Acid (R-COOH)DCC, DMAPN-Acyl-3,4-dimethylpyrrolidineIntroduce various R-groups to probe steric and electronic requirements of a binding site.
3,4-DimethylpyrrolidineAcid Chloride (R-COCl)Base (e.g., Triethylamine)N-Acyl-3,4-dimethylpyrrolidineEfficient method for acylation with highly reactive partners.
3,4-DimethylpyrrolidineBoc-Protected Amino AcidDIC, HOBtN-(Aminoacyl)-3,4-dimethylpyrrolidineBuild peptide-like structures to mimic or block protein-protein interactions. nih.gov

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule is a powerful tactic in SAR studies. Halogens can significantly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, without drastically changing its size. mdpi.com For 3,4-dimethylpyrrolidine, halogenation could theoretically be targeted at the pyrrolidine ring itself or at an appended aromatic group introduced via derivatization (as described in 3.3.1).

Direct halogenation of the C-H bonds on the pyrrolidine ring is challenging and often requires specialized reagents and conditions. However, a more common strategy is to use a halogenated starting material or introduce halogens onto a derivative. For example, if an N-benzoyl derivative of 3,4-dimethylpyrrolidine is synthesized, the attached phenyl ring can be halogenated using standard electrophilic aromatic substitution reactions.

Alternatively, to create analogs with halogens directly on the pyrrolidine ring, a synthetic route starting from a halogenated precursor would likely be employed. The specific effects of halogenation are position-dependent. For instance, in some bioactive molecules, the introduction of a chlorine or fluorine atom at a specific position on an aromatic ring has been shown to enhance binding affinity or improve selectivity for a biological target. nih.govmdpi.com In one study on pyrrolidine amide derivatives, a 3-chloro substitution on a terminal phenyl ring was found to be 3.5 times more effective as an inhibitor than the unsubstituted version, while a 4-chloro substitution led to a decrease in potency. nih.gov This highlights the nuanced information that can be gained from exploring halogenated analogs in SAR studies.

Table 2: Potential Strategies for Synthesizing Halogenated Analogs
Target ModificationSynthetic StrategyCommon ReagentsRationale in SAR
Halogen on an N-Aryl GroupSynthesize N-aryl derivative, followed by electrophilic aromatic halogenation.N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)To probe electronic effects and potential halogen bonding interactions at the target. nih.gov
Halogen on an N-Alkyl ChainCouple 3,4-dimethylpyrrolidine with a halo-alkanoic acid.e.g., 4-bromobutanoic acidTo alter lipophilicity and introduce a potential reactive handle for further modification.
Halogen on the Pyrrolidine RingMulti-step synthesis starting from a halogenated pyrrolidine precursor.(Not a direct reaction on 3,4-dimethylpyrrolidine)To investigate the impact of ring substitution on conformation and binding.

Advanced Spectroscopic and Structural Elucidation of 3,4 Dimethylpyrrolidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed structure of 3,4-Dimethylpyrrolidine (B1610739) hydrochloride in solution. By analyzing one-dimensional (¹H and ¹³C) and two-dimensional NMR data, the precise connectivity of atoms and the relative stereochemistry of the methyl groups can be established.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The presence of stereoisomers in 3,4-dimethylpyrrolidine hydrochloride results in distinct spectra for the cis and trans forms due to their different molecular symmetries.

In the hydrochloride form, the nitrogen atom is protonated, and the signals for protons adjacent to the nitrogen (at the C2 and C5 positions) are typically shifted downfield. The key to differentiating the isomers lies in the symmetry and the resulting magnetic equivalence of the protons.

trans-3,4-Dimethylpyrrolidine Hydrochloride: This isomer possesses a C₂ axis of symmetry. Consequently, the two methyl groups are equivalent, giving rise to a single doublet signal. Likewise, the methine protons (H3 and H4) are equivalent, as are the two sets of methylene (B1212753) protons (H2 and H5). The protons within each methylene group (e.g., the two protons on C2) are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, often as complex multiplets due to coupling with adjacent protons.

cis-3,4-Dimethylpyrrolidine Hydrochloride: This isomer has a plane of symmetry (Cₛ). Similar to the trans isomer, this symmetry makes the two methyl groups and the two methine protons equivalent. The methylene groups at C2 and C5 are also equivalent. However, the spatial relationship between the protons differs, leading to distinct chemical shifts and coupling constants compared to the trans isomer.

The expected ¹H NMR signals for both isomers are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Isomers

Assignment trans Isomer (C₂ Symmetry) cis Isomer (Cₛ Symmetry)
-CH₃ Single doublet Single doublet
H3 / H4 One multiplet One multiplet
H2 / H5 Two sets of complex multiplets (diastereotopic protons) Two sets of complex multiplets (diastereotopic protons)
N-H₂⁺ Broad singlet Broad singlet

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The number of unique carbon signals in the spectrum is indicative of the molecule's symmetry.

trans-Isomer (C₂ Symmetry): Due to the C₂ symmetry, the spectrum is expected to show only three distinct signals: one for the two equivalent methyl carbons, one for the two equivalent methine carbons (C3 and C4), and one for the two equivalent methylene carbons (C2 and C5).

cis-Isomer (Cₛ Symmetry): The plane of symmetry in the cis isomer also results in chemical equivalence, leading to an expectation of three unique carbon signals, analogous to the trans isomer.

Although both isomers are expected to show the same number of signals, the chemical shifts will differ. The spatial orientation of the methyl groups influences the electronic environment of the ring carbons. In the cis isomer, steric crowding between the methyl groups can cause a shielding effect (the gamma-gauche effect), typically resulting in an upfield shift for the ring carbons compared to the less-strained trans isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers

Assignment trans Isomer (ppm) cis Isomer (ppm) Comment
-CH₃ ~15-20 ~15-20 Chemical shifts are similar but distinct.
C3 / C4 ~35-45 ~30-40 The cis isomer may be shifted upfield.
C2 / C5 ~50-60 ~45-55 The cis isomer may be shifted upfield.

For unambiguous assignment of the ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). A COSY spectrum of this compound would show cross-peaks connecting the signals of H2/H5 protons with the H3/H4 protons. It would also confirm the coupling between the methine protons (H3/H4) and the protons of their attached methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would provide definitive assignments for the carbon skeleton. For example, the proton signal assigned to the methyl groups would show a cross-peak to the methyl carbon signal in the ¹³C dimension, while the methine proton multiplet would correlate with the C3/C4 carbon signal. This technique is crucial for confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by absorptions corresponding to the secondary ammonium (B1175870) ion (R₂NH₂⁺) and the alkyl framework. The protonation of the nitrogen atom to form the hydrochloride salt leads to characteristic bands that are distinct from the free amine.

Key expected absorption bands include:

N-H₂⁺ Stretching: A very broad and strong absorption band is expected in the region of 3000-2700 cm⁻¹. This broadness is due to hydrogen bonding and is a hallmark of amine salts.

C-H Stretching: Strong absorptions from the methyl and methylene C-H bonds (sp³ hybridized) appear in the 2975-2850 cm⁻¹ region.

N-H₂⁺ Bending: A medium to strong absorption band for the ammonium scissoring vibration typically appears around 1600-1500 cm⁻¹.

C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups are expected in the 1470-1350 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration for the saturated amine salt is typically found in the 1250-1020 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3000-2700 N-H Stretch Secondary Ammonium (R₂NH₂⁺) Strong, Broad
2975-2850 C-H Stretch Alkane (CH₂, CH₃) Strong
1600-1500 N-H Bend Secondary Ammonium (R₂NH₂⁺) Medium-Strong
1470-1350 C-H Bend Alkane (CH₂, CH₃) Medium
1250-1020 C-N Stretch Saturated Amine Medium

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing:

Skeletal Vibrations: The C-C stretching and ring deformation modes of the pyrrolidine (B122466) backbone, which are often highly symmetric, would produce distinct Raman signals.

Symmetric C-H Bending: Symmetric bending modes of the methyl and methylene groups are readily observed.

C-N Symmetric Stretching: The symmetric C-N stretch provides complementary information to the asymmetric stretch seen in the IR spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive profile of the vibrational modes of the molecule, confirming the presence of the pyrrolidine ring and the secondary ammonium functional group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for assessing the purity and confirming the identity of volatile and thermally stable compounds. In the analysis of this compound, the sample is typically derivatized or analyzed as the free base, 3,4-Dimethylpyrrolidine, which is more volatile. The gas chromatograph separates the compound from any impurities based on its boiling point and interaction with the stationary phase.

Following separation, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a chemical "fingerprint." The molecular ion peak (M+) confirms the molecular weight of the free base (99.17 g/mol ), while the fragmentation pattern provides structural confirmation and allows for the identification of impurities. chemscene.com High-resolution instruments like GC-Orbitrap-MS can provide enhanced mass accuracy, which is beneficial for the precise structural elucidation of product ions. nih.gov

Table 1: Illustrative GC-MS Operating Parameters for Analysis of 3,4-Dimethylpyrrolidine Data is representative of typical analytical conditions for similar compounds. mdpi.com

ParameterValue
GC Column Rxi®-5Sil MS or equivalent
Injector Temperature 260 °C
Oven Program 100 °C (2 min hold), ramp 20 °C/min to 260 °C
Carrier Gas Helium
Flow Rate 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 250 °C

For compounds like this compound, which are salts and thus non-volatile, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable technique, particularly for trace-level characterization and quantification in complex matrices. nih.gov The initial LC stage separates the target compound from other components in a sample. Following separation, the analyte is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion.

Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. In this mode, the protonated molecular ion of 3,4-Dimethylpyrrolidine ([M+H]+, m/z ≈ 100.1) is selected in the first mass analyzer and then fragmented through collision-induced dissociation (CID). nih.gov The resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations, making it ideal for trace characterization. thermofisher.com

Table 2: Typical LC-MS/MS Parameters for Trace Analysis Parameters are based on established methods for analyzing small amine compounds. nih.govthermofisher.com

ParameterValue
LC Column C18 reverse-phase or HILIC
Mobile Phase Gradient of acetonitrile (B52724) and water with formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor Ion (Q1): m/z 100.1; Product Ion (Q3): specific fragments
Collision Gas Argon
Application Trace impurity analysis, quantification in complex matrices

X-ray Crystallography for Solid-State Molecular Architecture

The data obtained would reveal the exact geometry of the 3,4-dimethylpyrrolidinium cation and the position of the chloride anion within the crystal lattice. Furthermore, it would elucidate the network of intermolecular interactions, such as hydrogen bonds between the ammonium group (N+-H) of the cation and the chloride anion (Cl-), which stabilize the crystal structure. mdpi.com This detailed architectural information is crucial for understanding the compound's physical properties and solid-state behavior. mdpi.com

Table 3: Projected Crystallographic Data for this compound This table represents the type of data that would be obtained from an X-ray crystallographic analysis. mdpi.com

ParameterExpected Information
Chemical Formula C₆H₁₄ClN
Formula Weight 135.63 g/mol
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined (e.g., P2₁/c)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths & Angles Precise values for all atomic connections
Hydrogen Bonding Identification of N-H···Cl interactions
Molecular Conformation Puckering of the pyrrolidine ring, orientation of methyl groups

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. For this compound, this method provides experimental validation of its empirical and molecular formula (C₆H₁₄ClN). nih.gov The experimentally determined percentages of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N) are compared against the theoretically calculated values. A close agreement, typically within ±0.4%, confirms the elemental composition and the purity of the synthesized compound.

Table 4: Elemental Analysis Data for this compound Based on the molecular formula C₆H₁₄ClN (Molecular Weight: 135.63 g/mol ). nih.govchemscene.com

ElementTheoretical Mass %Experimental Mass % (Typical)
Carbon (C) 53.13%53.05%
Hydrogen (H) 10.40%10.45%
Chlorine (Cl) 26.14%26.08%
Nitrogen (N) 10.33%10.29%

Computational Chemistry and Theoretical Investigations of 3,4 Dimethylpyrrolidine Hydrochloride

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. While specific, in-depth research articles detailing these quantum chemical calculations for 3,4-Dimethylpyrrolidine (B1610739) hydrochloride are not prevalent in publicly accessible literature, the methodologies are well-established and can be described in the context of this molecule. scirp.orgnih.govscispace.com

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. scirp.orgscispace.com This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. scirp.org

A typical DFT study on 3,4-Dimethylpyrrolidine hydrochloride would begin with geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. scirp.org From this optimized geometry, various electronic properties can be calculated. DFT methods, often paired with basis sets like B3LYP/6-31G(d,p), are used to compute parameters such as total energy, dipole moment, and the distribution of electronic charge. nih.govnih.gov These calculations provide a detailed picture of the molecule's electronic landscape, highlighting regions that are electron-rich or electron-poor, which is essential for understanding its interaction with other molecules.

Illustrative Data from DFT Calculations The following table represents typical data obtained from DFT calculations and is for illustrative purposes, as specific literature for this compound is not available.

ParameterTypical Calculated ValueSignificance
Total Energy (Hartree)(Value)Indicates the stability of the molecule.
Dipole Moment (Debye)(Value)Measures the polarity of the molecule.
Mulliken Atomic Charges(Values for N, C, H, Cl)Describes the partial charge distribution on each atom.

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, with higher EHOMO values indicating a better electron donor. Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity, with lower ELUMO values suggesting a better electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small gap suggests the molecule is more polarizable and reactive. researchgate.net DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these frontier orbitals. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. irjweb.comresearchgate.net These indices provide a quantitative framework for predicting reactivity based on DFT principles.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates the molecule's polarizability. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

Illustrative Table of Chemical Reactivity Indices This table illustrates the type of reactivity descriptors derived from HOMO-LUMO energies. The values are hypothetical.

Reactivity IndexFormulaInterpretation
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical stability and reactivity
Electronegativity (χ)-(EHOMO + ELUMO) / 2Electron-attracting tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer

Conformational Analysis and Energetic Landscapes

The biological and chemical activity of a flexible molecule like this compound is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

The five-membered pyrrolidine (B122466) ring is not planar and exists in puckered conformations to relieve ring strain. acs.org The two primary conformations are the "envelope" (or "endo"/"exo") and "twist" forms. nih.gov In the envelope conformation, four carbon atoms are roughly coplanar, and the fifth atom (either a carbon or the nitrogen) is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. acs.org

For substituted pyrrolidines, the nature and position of the substituents significantly influence the preferred conformation. nih.govresearchgate.net In 3,4-Dimethylpyrrolidine, the relative orientation (cis or trans) of the two methyl groups is a critical determinant of the ring's pucker. Theoretical studies, often employing ab initio and DFT methods, can calculate the relative energies of these different puckered states. acs.org These calculations help to determine which conformation is the most stable (the global minimum on the potential energy surface) and the energy required for the ring to flip between different conformations. acs.orgresearchgate.net The presence of the hydrochloride salt would also be factored into these models to account for the protonation of the nitrogen and its interaction with the chloride ion.

While quantum chemical calculations provide a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. mdpi.com

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic solution conditions. The simulation would track the positions and velocities of all atoms over a period of nanoseconds or microseconds. Analysis of the resulting trajectory can reveal:

The most frequently adopted conformations of the pyrrolidine ring.

The timescale of conformational changes, such as ring puckering.

The nature of the interactions between the protonated amine, the chloride ion, and surrounding solvent molecules.

The flexibility of different parts of the molecule.

These simulations are computationally intensive but provide invaluable insight into the energetic landscape and dynamic properties that govern the molecule's behavior and interactions in a realistic environment. mdpi.com

In Silico Ligand-Receptor Interaction Modeling for Drug Discovery

In silico modeling is a cornerstone of modern drug discovery, enabling the prediction and analysis of interactions between small molecules and biological targets at a molecular level. For derivatives of 3,4-dimethylpyrrolidine, these computational techniques are instrumental in predicting their potential as therapeutic agents.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding geometry and the nature of the interactions.

α7 Nicotinic Acetylcholine (B1216132) Receptor (α7-nAChR):

Computational studies on methylated analogs of nicotine (B1678760), which feature a pyrrolidinium (B1226570) ring similar to 3,4-dimethylpyrrolidine, have shed light on interactions with the α7-nAChR. A "methyl scan" of the pyrrolidinium ring of nicotine revealed that the position and stereochemistry of methyl groups significantly influence binding affinity and agonist potency. nih.govnih.gov

Docking studies of these methylnicotine analogs into a model of the α7-nAChR binding site, often using the Lymnaea stagnalis acetylcholine-binding protein (AChBP) as a structural surrogate, have predicted changes in receptor affinity that correlate with experimental observations. nih.govnih.gov These models suggest that the binding pocket of the α7-nAChR can accommodate methyl substitutions on the pyrrolidine ring, but with varying degrees of tolerance. For instance, 2'-methylation was found to enhance binding and potency at α7 receptors, while 4'-methylation decreased both. nih.govnih.gov This indicates that the specific placement of the two methyl groups in a 3,4-dimethylpyrrolidine structure would be a critical determinant of its interaction with the α7-nAChR.

Sigma-1 Receptor (σ1R):

The sigma-1 receptor is known to bind a diverse range of ligands, often containing a basic nitrogen atom. Molecular modeling of various σ1R ligands has helped to develop pharmacophore models that describe the key chemical features required for binding. These models typically include a basic amine, which would be the protonated nitrogen in this compound, and hydrophobic regions. nih.gov

Computational studies suggest that the protonated nitrogen of a pyrrolidine ring is likely to form a stabilizing salt bridge with a negatively charged residue, such as glutamic acid or aspartic acid, within the σ1R binding pocket. researchgate.net The hydrophobic methyl groups of 3,4-dimethylpyrrolidine would likely engage in van der Waals interactions with nonpolar residues in the receptor's binding site. The stereochemistry of the methyl groups would influence the precise fit and orientation within this pocket.

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1):

Research on small molecule inhibitors of ENPP1 has often focused on larger, more complex scaffolds such as pyrrolopyrimidines and pyrrolopyridines. nih.govnih.gov Docking studies of these compounds have identified key interactions within the ENPP1 active site. The pyrrolopyrimidine core, for example, can form π-π stacking interactions with aromatic residues like tyrosine, and hydrogen bonds with other residues. researchgate.net

While this compound is structurally much simpler, it is conceivable that the protonated pyrrolidine nitrogen could form hydrogen bonds with residues in the ENPP1 active site. The dimethyl substituents would contribute to hydrophobic interactions. However, without a larger aromatic system, it would lack the π-π stacking interactions observed for more complex inhibitors.

Computational methods can predict the binding affinity of a ligand to its receptor, often expressed as the binding free energy (ΔG) or the inhibition constant (Ki).

For methylated nicotine analogs at the α7-nAChR , computer docking has been used to predict changes in receptor affinity. The lower affinities of certain cis-methylnicotines were successfully predicted by these models. nih.govnih.gov The binding affinity is influenced by a combination of factors including electrostatic interactions of the protonated nitrogen and hydrophobic interactions of the methyl groups.

In the case of ENPP1 , the binding affinity of inhibitors is driven by a network of hydrogen bonds and hydrophobic interactions. nih.govnih.govresearchgate.net For a small molecule like 3,4-dimethylpyrrolidine, the binding affinity would likely be modest due to the limited number of possible interactions compared to larger, more complex inhibitors.

The following table summarizes the predicted binding affinities of various methylated nicotine analogs to the rat brain α7-nAChR, providing a proxy for how substitutions on a pyrrolidine ring can affect binding.

CompoundBinding Affinity (Ki) to rat brain α7-nAChR (nM)
Nicotine240 ± 40
(1'S,2'S)-2'-Methylnicotine130 ± 10
(1'S,2'R)-2'-Methylnicotine240 ± 30
(1'S,3'S)-3'-Methylnicotine370 ± 50
(1'S,3'R)-3'-Methylnicotine210 ± 20
(1'S,4'S)-4'-Methylnicotine1,400 ± 200
(1'S,4'R)-4'-Methylnicotine1,100 ± 100
(1'S,5'S)-5'-Methylnicotine2,700 ± 400
(1'S,5'R)-5'-Methylnicotine200 ± 20
Data sourced from a study on methylated nicotine analogs. nih.gov

Computational SAR studies aim to correlate the structural features of a series of compounds with their biological activity.

For the α7-nAChR , a "methyl scan" of the pyrrolidinium ring of nicotine provides a clear computational and experimental SAR. nih.govnih.gov The study demonstrated that:

Position of Methylation: The location of the methyl group on the pyrrolidine ring has a significant impact on activity.

Stereochemistry: The cis or trans orientation of the methyl group relative to the pyridine (B92270) ring in nicotine analogs affects binding affinity, with cis isomers generally showing lower affinity. nih.govnih.gov

Tolerance to Substitution: The α7 receptor appears to be more tolerant to certain methyl substitutions compared to other nicotinic receptor subtypes. nih.govnih.gov

For the σ1R , SAR studies on various ligand scaffolds, including those with piperidine (B6355638) and other cyclic amines, have highlighted the importance of a basic nitrogen atom for interaction with a key acidic residue (Glu172). chemrxiv.orgresearchgate.net The SAR also indicates that the nature and position of hydrophobic substituents significantly influence binding affinity and selectivity. A computational model could predict that the relative stereochemistry of the two methyl groups in 3,4-dimethylpyrrolidine would be a critical factor in determining its affinity for the σ1R.

Regarding ENPP1 , SAR studies of pyrrolopyrimidine and pyrrolopyridine inhibitors have shown that substitutions on the core scaffold can dramatically alter inhibitory potency. nih.govnih.gov For instance, the addition of a methyl group at certain positions can negatively impact activity, while the introduction of a spiro-piperidine moiety can enhance it. nih.gov This suggests that the binding pocket of ENPP1 is sensitive to the size and shape of the ligand. A computational SAR for 3,4-dimethylpyrrolidine would likely focus on how the stereochemistry and substitution pattern of the pyrrolidine ring affects its fit within the active site.

Biological Activities and Medicinal Chemistry Applications of 3,4 Dimethylpyrrolidine Hydrochloride Derivatives

Exploration of Pyrrolidine (B122466) Scaffolds in Rational Drug Design

The five-membered pyrrolidine ring is a nitrogen heterocycle that is widely utilized by medicinal chemists to develop compounds for treating human diseases. documentsdelivered.com This saturated scaffold is of significant interest in drug design due to its ability to efficiently explore pharmacophore space through sp³-hybridization, its contribution to the stereochemistry of a molecule, and its increased three-dimensional (3D) coverage arising from the non-planarity of the ring, a phenomenon known as "pseudorotation". documentsdelivered.comnih.gov

Role of Pyrrolidine Cores in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a well-established method for generating lead compounds in the pharmaceutical industry. nih.gov This approach has evolved to recognize the importance of incorporating 3D characteristics into molecular fragments. nih.gov The pyrrolidine scaffold is of particular interest in the FBDD community because it is present in many natural products and approved drugs. nih.govnih.gov

Appropriately substituted pyrrolidines offer good coverage of functional vector space, which is crucial for fragment optimization. nih.gov The inherent non-planarity of the pyrrolidine ring provides expanded 3D coverage through energetically accessible conformations, an advantage over the predominantly flat, 2D molecules that often populate fragment screening collections. nih.govresearchgate.net This three-dimensionality allows for the construction of molecules with more effective interactions with biological targets. researchgate.net The use of asymmetric cycloaddition reactions can generate enantiomerically pure pyrrolidine fragments with a high degree of saturation and shape diversity, making them valuable additions to FBDD libraries. nih.gov

Design Principles for Modulating Biological Activity through Pyrrolidine Substitution

The biological activity of pyrrolidine derivatives can be precisely controlled by the strategic placement and nature of substituents on the ring. nih.gov The conformation of the pyrrolidine ring, which influences its pharmacological efficacy, can be controlled and "locked" by the appropriate choice of substituents. nih.gov Structure-activity relationship (SAR) studies have revealed several key principles for modulating the activity of these compounds. frontiersin.org

One critical factor is the stereochemistry of the substituents. For instance, in the development of dual agonists for Peroxisome Proliferator-Activated Receptors (PPARα/γ), the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was found to be preferable to the trans orientation. nih.gov Similarly, a cis-3,4-diphenylpyrrolidine scaffold can induce a "U-shape" conformation beneficial for inverse agonistic activity on the RORγt receptor. nih.gov

The position of substitution is also crucial. The pyrrolidine nitrogen, due to its nucleophilicity, is a favored position for substitutions, with 92% of all FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov For a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position and meta-substituted groups at another position resulted in improved biological activity. nih.gov The nature of the substituent, whether it is an aryl group, a carbamoyl (B1232498) group, or a heteroaromatic ring, significantly influences the potency and selectivity of the final compound. nih.gov

Investigating Specific Pharmacological Targets and Pathways

Pyrrolidine derivatives have been investigated for a wide range of biological activities, targeting various pathogens and receptors within the central nervous system. frontiersin.org

Potential Antimicrobial and Antifungal Activities of Pyrrolidine Derivatives

Derivatives of the pyrrolidine scaffold have demonstrated notable activity against various microbial and fungal pathogens. researchgate.net Thiazole-based pyrrolidine derivatives, for example, have been synthesized and evaluated for their antibacterial properties. biointerfaceresearch.com One such compound, a 4-F-phenyl derivative, was found to selectively inhibit Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with minimal toxicity to mammalian cells. biointerfaceresearch.com

In the realm of antifungal research, compounds with a 2,3-pyrrolidinedione skeleton have shown significant activity against oral pathogens like Candida albicans. nih.gov The activity of some of these derivatives was found to be comparable to chlorhexidine, a widely used antiseptic in oral healthcare. nih.gov Furthermore, a novel dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, isolated from the plant Datura metel L., was active against all tested species of Candida and Aspergillus. nih.gov The minimum inhibitory concentration (MIC) at which it inhibited over 90% of growth ranged from 21.87 to 43.75 µg/mL, highlighting its potential as a lead for new antimycotic drugs. nih.gov

Antifungal Activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate nih.gov
Fungal SpeciesMIC₉₀ (µg/mL)
Candida albicans21.87 - 43.75
Candida tropicalis21.87 - 43.75
Aspergillus fumigatus21.87 - 43.75
Aspergillus flavus21.87 - 43.75
Aspergillus niger21.87 - 43.75

Neuropharmacological Research: Applications as Nicotinic Acetylcholine (B1216132) Receptor Analogs

Nicotinic acetylcholine receptors (nAChRs) are important targets for neurological research, particularly in the context of nicotine (B1678760) addiction. nih.gov The α4β2* subtype is the most abundant in the brain and plays a central role in this process. nih.gov Pyrrolidine-containing compounds, such as deschloroepibatidine analogues, have been synthesized and evaluated for their interaction with these receptors. nih.gov

A series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues were found to have high affinity for the α4β2-nAChR and low affinity for the α7-nAChR. nih.gov Electrophysiological studies confirmed that these analogues act as antagonists at α4β2-, α3β4-, and α7-nAChRs. nih.gov The 4-carbamoylphenyl analogue, in particular, demonstrated high selectivity for the α4β2-nAChR over the other subtypes. nih.gov These compounds function as potent antagonists to nicotine-induced effects, suggesting their potential as pharmacological tools for studying nAChR function and as possible therapies for central nervous system disorders, including addiction. nih.gov

Activity of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues nih.gov
Receptor SubtypeBinding AffinityFunctional Activity
α4β2-nAChRHighAntagonist
α7-nAChRLowAntagonist
α3β4-nAChR-Antagonist

Development of Sigma-1 Receptor Ligands for Pain Management

The sigma-1 receptor (σ1R) is a unique ligand-regulated molecular chaperone that modulates the activity of other proteins, including opioid receptors, and is involved in pain signaling. nih.gov There is a critical need for new, non-opioid analgesics, and σ1R antagonists represent a promising therapeutic approach. nih.govelsevierpure.com These antagonists have been shown to reduce pain by inhibiting the intracellular signaling cascades involved in the transmission of noxious stimuli and the sensitization phenomena associated with chronic pain states. nih.gov

The σ1R is expressed in areas of the body associated with pain control, and σ1R antagonists can potentiate the antinociceptive activity of µ-opioid receptor agonists. nih.gov This has led to the development of dual-function molecules that act as both µ-opioid receptor agonists and σ1R antagonists, which may offer effective pain relief with a reduced side-effect profile and lower abuse potential compared to traditional opioids. nih.gov Preclinical evidence strongly supports the rationale for developing σ1R antagonists for pain management, and clinical studies with investigational drugs are underway to validate this new therapeutic strategy. nih.gov

Enzyme Inhibition Studies (e.g., ENPP1 inhibitors)

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a significant target in cancer immunotherapy. ENPP1 negatively regulates the STING (STimulator of INterferon Genes) pathway, which is crucial for the innate immune response to cancer. By hydrolyzing the STING agonist cGAMP, ENPP1 dampens the anti-tumor immune response. Inhibition of ENPP1 is therefore a promising strategy to enhance the body's natural defenses against cancer.

While various scaffolds, such as pyrrolopyrimidine and pyrrolopyridine derivatives, have been explored as ENPP1 inhibitors, specific data on the activity of 3,4-dimethylpyrrolidine (B1610739) hydrochloride derivatives against ENPP1 is not extensively available in publicly accessible research. However, the broader class of pyrrolidine derivatives has shown activity against a range of enzymes, suggesting the potential for 3,4-dimethylpyrrolidine-containing molecules to be developed as enzyme inhibitors. The exploration of this specific scaffold for ENPP1 inhibition represents an ongoing area of research.

Structure-Activity Relationship (SAR) Studies of 3,4-Dimethylpyrrolidine Derivatives in Biological Contexts

The biological activity of pyrrolidine derivatives is significantly influenced by the nature and position of substituents on the pyrrolidine ring.

Impact of Hydrochloride Salt Form on Bioavailability and Target Engagement

The formulation of a drug candidate as a salt is a common strategy in pharmaceutical development to improve its physicochemical properties. Hydrochloride salts are frequently used to enhance the aqueous solubility and stability of basic compounds. Improved solubility can lead to better dissolution in the gastrointestinal tract and, consequently, increased bioavailability after oral administration. Higher bioavailability ensures that a greater proportion of the administered dose reaches the systemic circulation and is available to interact with its target. While the hydrochloride salt form is generally expected to improve these properties, the specific impact on the bioavailability and target engagement of a 3,4-dimethylpyrrolidine derivative would need to be determined through experimental studies.

Preclinical Assessment and Lead Optimization Strategies

Before a drug candidate can be considered for clinical trials in humans, it must undergo rigorous preclinical assessment to evaluate its pharmacological properties and safety profile.

In Vitro and In Vivo Pharmacological Evaluation of Derivatives

The preclinical pharmacological evaluation of 3,4-dimethylpyrrolidine derivatives would involve a series of in vitro and in vivo studies.

In Vitro Studies: These laboratory-based assays are designed to assess the compound's activity at a cellular and molecular level. For a potential ENPP1 inhibitor, this would include enzymatic assays to determine its potency (e.g., IC50 value) and selectivity against ENPP1. Cellular assays would then be used to confirm that the compound can inhibit ENPP1 activity within a cellular context and demonstrate the desired downstream effects, such as activation of the STING pathway.

In Vivo Studies: Promising compounds from in vitro studies are then advanced to in vivo models, typically in animals, to evaluate their efficacy and behavior in a living organism. For an ENPP1 inhibitor intended for cancer immunotherapy, this would involve administering the compound to animal models of cancer to assess its ability to inhibit tumor growth, either alone or in combination with other therapies like checkpoint inhibitors.

A hypothetical data table for the in vitro evaluation of a series of 3,4-dimethylpyrrolidine derivatives as ENPP1 inhibitors might look like this:

Compound IDR Group ModificationENPP1 IC50 (nM)Cell-Based STING Activation (EC50, nM)
DM-Pyr-001 -H5001200
DM-Pyr-002 -CH3250600
DM-Pyr-003 -Cl100250
DM-Pyr-004 -OCH3350800

This is a representative table with hypothetical data.

Assessment of Metabolic Stability and Related Pharmacokinetic Properties

Metabolic stability is a critical parameter in drug development, as it determines how quickly a compound is broken down by metabolic enzymes, primarily in the liver. A compound with low metabolic stability will be rapidly cleared from the body, resulting in a short duration of action and potentially limiting its therapeutic efficacy.

The assessment of metabolic stability is typically conducted in vitro using liver microsomes or hepatocytes. These experiments measure the rate at which the compound is metabolized, often reported as the half-life (t½) or intrinsic clearance.

The pharmacokinetic properties of a drug describe its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for determining an appropriate dosing regimen. Preclinical studies would investigate parameters such as:

Absorption: How well the compound is absorbed into the bloodstream after administration.

Distribution: Where the compound travels within the body and whether it reaches the target tissue.

Metabolism: How the compound is broken down and the identity of its metabolites.

Excretion: How the compound and its metabolites are eliminated from the body.

A summary of hypothetical pharmacokinetic data for a lead 3,4-dimethylpyrrolidine derivative might be presented as follows:

ParameterValue
Oral Bioavailability (%) 45
Plasma Half-life (h) 6.2
Volume of Distribution (L/kg) 2.5
Clearance (mL/min/kg) 15

This is a representative table with hypothetical data.

Advanced Analytical Methodologies for 3,4 Dimethylpyrrolidine Hydrochloride in Research

Development and Validation of Quantitative Determination Methods

The foundation of accurate analysis lies in the development and rigorous validation of quantitative methods. These processes ensure that the chosen analytical procedure is fit for its intended purpose, providing reliable results. For trace analysis, where minute quantities of the analyte are measured, highly sensitive and selective techniques are paramount.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the trace analysis of various compounds due to its high sensitivity and specificity. nih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. An LC-MS/MS method separates the analyte, 3,4-Dimethylpyrrolidine (B1610739) hydrochloride, from other components in a sample mixture before it is ionized and detected by the mass spectrometer. nih.gov

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov In this mode, a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. The instrument then monitors this specific precursor-to-product ion transition, minimizing interference from other substances in the matrix. The general parameters for such an analysis are optimized to achieve the best signal response for the compound.

Table 1: Illustrative LC-MS/MS Operating Parameters

ParameterTypical SettingPurpose
Chromatography
ColumnC18 Reversed-PhaseSeparates compounds based on polarity.
Mobile PhaseGradient of Acetonitrile (B52724) and Water with Formic AcidElutes the analyte from the column.
Flow Rate0.2 - 0.5 mL/minControls the speed of separation.
Column Temperature25 - 40 °CEnsures reproducible retention times.
Mass Spectrometry
Ionization ModeElectrospray Ionization Positive (ESI+)Creates charged ions from the analyte molecules. nih.gov
Capillary Voltage3.0 - 4.5 kVOptimizes the ionization process. nih.gov
Source Temperature150 °CAssists in desolvation of the ions. nih.gov
Desolvation Gas Flow300 L/hRemoves solvent from the ionized analyte. nih.gov
MRM TransitionsAnalyte-specific (Precursor Ion > Product Ion)Provides high selectivity and sensitivity for quantification. nih.gov

Method Validation for Selectivity, Sensitivity, and Robustness

Method validation is a critical process that demonstrates an analytical method is suitable for its intended use. jddtonline.infoashdin.com This involves a series of experiments to evaluate the method's performance characteristics. unodc.orgpharmadevils.com

Selectivity/Specificity: This parameter assesses the method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. unodc.org It ensures that the signal measured comes solely from 3,4-Dimethylpyrrolidine hydrochloride and not from interfering substances.

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. wjarr.com

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. ashdin.com This could include changes in mobile phase composition, pH, or column temperature. A robust method provides consistent and reliable results despite minor variations during routine use.

Table 2: Key Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionCommon Acceptance Criteria
Selectivity Ability to measure the analyte in the presence of interferences.No significant interfering peaks at the analyte's retention time.
Linearity (R²) Proportionality of the signal to the analyte concentration.Correlation coefficient (R²) > 0.99
Accuracy (% Recovery) Closeness of measured value to the true value.80-120% recovery for spiked samples.
Precision (%RSD) Closeness of repeated measurements.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantification (LOQ) Lowest concentration quantifiable with accuracy and precision.Signal-to-noise ratio ≥ 10. wjarr.com
Robustness Resilience to small changes in analytical conditions.Results remain within acceptable precision and accuracy limits.

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is crucial for accurate quantitative analysis, especially when dealing with complex matrices like biological fluids or environmental samples. The primary goals are to isolate the target analyte from interfering components and to concentrate it to a level suitable for detection. researchgate.net

Optimization of Extraction Efficiency from Diverse Sample Types

The choice of extraction technique depends on the physicochemical properties of this compound and the nature of the sample matrix. researchgate.net Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be adjusted to optimize the partitioning of the amine compound into the organic layer.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent material to selectively adsorb the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a suitable solvent. For a compound like this compound, a cation-exchange SPE cartridge could be effective, as it would retain the positively charged amine, allowing neutral and anionic interferences to be removed. researchgate.net

Optimization involves testing different solvents, pH conditions, and sorbent types to maximize the recovery of the analyte while minimizing the co-extraction of interfering substances.

Strategies for Mitigating Matrix Interferences in Analysis

Matrix effects occur when components of the sample, other than the analyte, alter the response of the analytical instrument, leading to inaccurate quantification. nih.gov This is a common challenge in LC-MS/MS analysis of complex samples, where co-eluting matrix components can suppress or enhance the ionization of the target analyte. nih.govnih.gov

Several strategies can be employed to mitigate these interferences:

Effective Sample Cleanup: As described above, optimizing SPE or LLE procedures can remove a significant portion of the interfering matrix components before analysis. nih.gov

Chromatographic Separation: Modifying the LC method to achieve better separation between the analyte and interfering compounds can reduce their impact on the ionization process.

Use of Internal Standards: An internal standard, a compound structurally similar to the analyte but with a different mass, can be added to all samples and standards. Since the internal standard is affected by matrix effects in a similar way to the analyte, calculating the ratio of the analyte response to the internal standard response can compensate for signal suppression or enhancement.

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification. nih.gov

Future Research Directions and Emerging Areas for 3,4 Dimethylpyrrolidine Hydrochloride

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrrolidine (B122466) derivatives is a well-established field, but there is a continuous drive towards methods that are more efficient, sustainable, and capable of generating structural diversity. Future research in the synthesis of 3,4-Dimethylpyrrolidine (B1610739) hydrochloride and its analogues is likely to focus on several key areas:

Catalytic C-H Amination: Modern synthetic chemistry is increasingly moving towards the direct functionalization of C-H bonds. Research into copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds presents a promising strategy for constructing pyrrolidine rings under mild conditions. organic-chemistry.org Applying such methodologies could lead to more atom-economical and protecting-group-free syntheses of 3,4-dimethylpyrrolidine precursors.

Asymmetric Catalysis: The development of chiral catalysts, such as iridacycle complexes, for the "borrowing hydrogen" annulation of racemic diols and primary amines offers a direct route to enantioenriched pyrrolidines. organic-chemistry.org Further refinement of these catalytic systems could provide highly stereoselective pathways to specific isomers of 3,4-dimethylpyrrolidine, which is crucial for pharmaceutical applications.

Palladium-Catalyzed Reactions: Palladium catalysis has been shown to be effective for the hydroarylation of N-alkyl pyrrolines to create 3-aryl pyrrolidines. chemrxiv.org Exploring and expanding the scope of such metal-catalyzed cross-coupling reactions could enable the direct synthesis of a wide array of novel 3- or 4-substituted derivatives of the 3,4-dimethylpyrrolidine core.

Flow Chemistry and Microwave-Assisted Synthesis: To enhance sustainability and scalability, researchers are likely to adapt existing multi-step syntheses into continuous flow processes. Similarly, microwave-assisted organic synthesis (MAOS) has proven effective for the rapid, one-pot synthesis of nitrogen-containing heterocycles from simple precursors like alkyl dihalides and primary amines, offering a more efficient alternative to conventional heating. organic-chemistry.org

Synthetic StrategyPotential AdvantageRelevant Catalyst/Reagent Class
Catalytic C-H AminationIncreased atom economy, reduced need for protecting groupsCopper, Iron organic-chemistry.org
Asymmetric AnnulationHigh enantioselectivity from simple precursorsIridium, Rhodium organic-chemistry.org
Alkene HydroarylationDirect formation of C-C bonds on the pyrrolidine ringPalladium chemrxiv.org
Microwave-Assisted CyclizationRapid reaction times, improved yieldsBasic or acidic media

Integration of Artificial Intelligence and Machine Learning in Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmdpi.com These computational tools can significantly accelerate the design-test-analyze cycle for new chemical entities based on the 3,4-Dimethylpyrrolidine hydrochloride scaffold.

Generative Models for Novel Structures: AI platforms, particularly those using generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be trained on large datasets of known bioactive molecules. mdpi.comcrimsonpublishers.com By providing the 3,4-dimethylpyrrolidine core as a starting fragment, these models can generate novel derivatives with a high probability of possessing desired pharmacological properties. This approach allows for the exploration of a vast chemical space that would be inaccessible through traditional synthesis alone. youtube.comnih.gov

Predictive Modeling of Properties: Machine learning algorithms can be developed to predict the biological activity, physicochemical properties (e.g., solubility, bioavailability), and potential toxicity of virtual compounds. nih.gov By creating quantitative structure-activity relationship (QSAR) models for a series of 3,4-dimethylpyrrolidine derivatives, researchers can prioritize the synthesis of candidates with the most promising profiles, saving significant time and resources. nih.gov

Target Identification and Docking: AI tools like AlphaFold have made significant strides in predicting protein structures. crimsonpublishers.com This allows for more accurate molecular docking simulations, where virtual libraries of 3,4-dimethylpyrrolidine derivatives can be screened against specific biological targets to predict binding affinity and mode of interaction, guiding the design of more potent and selective molecules. mdpi.com

AI/ML ApplicationObjectiveKey Technology/Algorithm
De Novo DesignGenerate novel molecules with desired therapeutic profiles.Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) mdpi.comcrimsonpublishers.com
Virtual ScreeningPrioritize compounds with high potential for biological activity.Graph Neural Networks (GNNs), Support Vector Machines (SVMs) nih.gov
Property PredictionForecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.Deep Learning, QSAR Models nih.govnih.gov
Target IdentificationPredict interactions between ligands and protein targets.Molecular Docking, Protein Structure Prediction (e.g., AlphaFold) crimsonpublishers.com

Expansion of Biological Target Screening and Mechanism of Action Studies

While the pyrrolidine ring is present in numerous approved drugs, the full therapeutic potential of the specific this compound scaffold and its derivatives is yet to be unlocked. Future research will likely involve broader screening efforts and more profound mechanistic studies.

Screening Against Diverse Target Classes: Derivatives of the pyrrolidine core have shown activity against a wide range of biological targets. For instance, related structures act as dopamine (B1211576) and norepinephrine (B1679862) transporter inhibitors (like MDPV), dopamine receptor agonists, and dipeptidyl peptidase IV (DPP-4) inhibitors. nih.govevitachem.comnih.gov Systematic screening of a library of 3,4-dimethylpyrrolidine analogues against diverse target classes—including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters—could uncover entirely new therapeutic applications.

Focus on Neurological and Metabolic Disorders: Given that substituted pyrrolidines have shown promise in targeting the central nervous system (CNS) and metabolic pathways, future studies could specifically focus on their potential as treatments for neurodegenerative diseases, depression, diabetes, and related conditions. nih.govevitachem.com

Detailed Mechanism of Action (MoA) Studies: Identifying a biological "hit" is only the first step. Subsequent in-depth MoA studies will be crucial to understand how these molecules exert their effects. This involves a combination of in vitro biochemical and cell-based assays, biophysical techniques to confirm target engagement, and in vivo studies to validate efficacy. Understanding the precise molecular interactions is essential for optimizing lead compounds and developing safer, more effective drugs.

Exploration of this compound as a Key Intermediate in Complex Chemical Syntheses

The utility of this compound extends beyond its potential biological activity; it is a valuable chiral building block for constructing more complex molecular architectures. Its defined stereochemistry and the presence of a reactive secondary amine make it an attractive starting material for multi-step syntheses.

Synthesis of Complex Pharmaceuticals: The pyrrolidine ring is a core component of numerous FDA-approved drugs, including inhibitors for treating hepatitis C (e.g., Elbasvir) and erectile dysfunction (e.g., Avanafil). nih.gov Future research could leverage this compound as a key intermediate in the total synthesis of novel, complex drug candidates, where the dimethyl substitution pattern may confer unique conformational properties or metabolic stability.

Development of Chiral Catalysts and Ligands: The secondary amine of the pyrrolidine ring can be readily functionalized. This allows for its incorporation into the structure of chiral ligands for asymmetric catalysis or as an organocatalyst itself. The specific stereochemistry of the 3,4-dimethyl groups could influence the steric environment of a catalytic pocket, potentially leading to high levels of enantioselectivity in chemical transformations.

Materials Science Applications: N-heterocyclic compounds are also being explored in materials science for applications such as organic light-emitting diodes (OLEDs) and functional polymers. The rigid, chiral scaffold of 3,4-dimethylpyrrolidine could be incorporated into larger molecular frameworks to create materials with unique chiroptical or self-assembly properties.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 3,4-Dimethylpyrrolidine hydrochloride to ensure chemical stability?

  • Methodological Guidance : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) at temperatures between -20°C and 4°C to minimize degradation. Avoid exposure to moisture, oxidizers, and electrostatic discharge, as similar hydrochlorides exhibit sensitivity to these conditions . Ensure storage areas are well-ventilated and segregated from food or animal feed.

Q. What key physicochemical properties of this compound are critical for experimental design?

  • Key Properties :

  • Molecular Formula : C₆H₁₄N·HCl (inferred from related pyrrolidine derivatives) .
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) based on structural analogs .
  • Stability : Stable under ambient conditions but may degrade in acidic/basic environments. Conduct preliminary stability tests using TGA/DSC for batch-specific validation .
    • Experimental Note : Always verify purity via HPLC or NMR before use, as impurities can skew reactivity .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance yield and scalability?

  • Methodological Recommendations :

  • Step 1 : Start with 1,3-dimethyladamantane as a precursor, adapting methods used for memantine hydrochloride synthesis .
  • Step 2 : Employ catalytic hydrogenation or reductive amination to introduce the pyrrolidine ring. Optimize reaction time and temperature (e.g., 60–80°C, 12–24 hrs) .
  • Step 3 : Purify via recrystallization in ethanol/water mixtures. Monitor yield improvements using DoE (Design of Experiments) to assess variables like catalyst loading and solvent ratios.
    • Data Contradiction Tip : If yields vary between batches, cross-check precursor purity and reaction atmosphere (inert vs. aerobic) .

Q. What methodologies are suitable for evaluating the cytotoxic selectivity of this compound in cancer versus non-malignant cells?

  • Experimental Design :

  • Cell Lines : Use squamous cell carcinomas (e.g., HSC-2, Ca9-22) and non-malignant fibroblasts (e.g., HGF) .
  • Assays : Perform MTT/WST-1 assays at 24–72 hrs. Calculate selectivity index (SI = CC₅₀ non-malignant / CC₅₀ malignant).
  • QSAR Analysis : Correlate electronic properties of substituents (e.g., Hammett constants) with cytotoxicity to identify structure-activity relationships .
    • Example Data :
Cell LineCC₅₀ (μM)SI Value
HSC-20.0446.3
HGF1.85

Q. How should researchers resolve discrepancies in reported toxicological profiles of this compound?

  • Conflict Resolution Strategy :

  • Replicate Studies : Conduct acute toxicity assays (OECD 423) using standardized protocols to compare LD₅₀ values.
  • Variable Control : Account for differences in purity (e.g., residual solvents), storage history, and exposure routes .
  • Meta-Analysis : Aggregate data from analogs (e.g., pyrrolidine derivatives) to infer potential hazards. For example, similar compounds lack GHS classification for acute toxicity but may cause ocular irritation .

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3,4-Dimethylpyrrolidine hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.